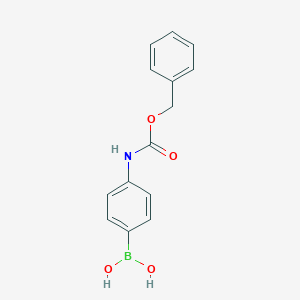

(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-(phenylmethoxycarbonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BNO4/c17-14(20-10-11-4-2-1-3-5-11)16-13-8-6-12(7-9-13)15(18)19/h1-9,18-19H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCQBMOJDXVNIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378372 | |

| Record name | (4-{[(Benzyloxy)carbonyl]amino}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192804-36-7 | |

| Record name | (4-{[(Benzyloxy)carbonyl]amino}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Benzyloxycarbonylamino)phenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid

This guide provides a comprehensive overview and a detailed protocol for the synthesis of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid, a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science research. The synthesis involves a two-step process commencing with the protection of 4-aminophenylboronic acid.

Reaction Scheme

The synthesis proceeds through the N-protection of 4-aminophenylboronic acid using benzyl chloroformate under basic conditions. This method, a variation of the Schotten-Baumann reaction, is widely employed for the introduction of the benzyloxycarbonyl (Cbz) protecting group onto amino functionalities.

Caption: Synthesis workflow for (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid.

Experimental Protocol

This protocol is adapted from established procedures for the N-Cbz protection of aromatic amines.[1][2]

Materials:

-

4-Aminophenylboronic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminophenylboronic acid (1.0 equiv) in a 2:1 mixture of tetrahydrofuran (THF) and water.

-

Addition of Base: To the solution, add sodium bicarbonate (2.0 equiv).

-

Addition of Protecting Agent: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.1 equiv) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the resulting residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid.

Quantitative Data

The following table summarizes the typical quantities and yields for the synthesis.

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Equiv. | Amount |

| 4-Aminophenylboronic acid | 136.94 | 1.0 | 1.70 g |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.0 | 1.05 g |

| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 1.1 | 1.2 mL |

| (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid (Yield) | 271.08 | - | ~90% |

Note: The yield is based on analogous reactions and may vary depending on the specific reaction conditions and purification efficiency.[1]

Alternative Synthesis Route

An alternative pathway involves the hydrogenation of 4-nitrophenylboronic acid to 4-aminophenylboronic acid, followed by acylation with benzyl chloroformate.[3] This method avoids handling the potentially unstable 4-aminophenylboronic acid as a starting material.

Caption: Alternative two-step synthesis route.

This alternative route can offer advantages in terms of starting material stability and overall process efficiency.[3]

Safety Considerations

-

Benzyl chloroformate is corrosive and lachrymatory; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Standard laboratory safety practices should be followed throughout the procedure.

This technical guide provides a robust framework for the synthesis of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid. Researchers and drug development professionals can adapt this protocol to their specific needs, ensuring a reliable supply of this important building block.

References

In-Depth Technical Guide: Spectral Analysis of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid, a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support research and development activities by providing comprehensive spectroscopic data and outlining the experimental methodologies for its acquisition.

Spectroscopic Data

The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectral data for (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid. This data is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The data presented below includes ¹H NMR, ¹³C NMR, and ¹¹B NMR spectral information.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: ¹¹B NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific spectral data for (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid was not found in the provided search results. The tables are structured for data population upon availability.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Note: Specific spectral data for (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid was not found in the provided search results. The table is structured for data population upon availability.

Experimental Protocols

The following sections describe the general methodologies for acquiring NMR and IR spectra for solid organic compounds like (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H, ¹³C, and ¹¹B NMR spectra for structural characterization.

Materials and Equipment:

-

(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the boronic acid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Use a vortex mixer to ensure complete dissolution.

-

Transfer the solution to an NMR tube using a pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the desired nuclei (¹H, ¹³C, ¹¹B).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using standard parameters. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹¹B NMR: Acquire the spectrum using appropriate parameters for boron NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.

Materials and Equipment:

-

(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid sample (solid)

-

FTIR spectrometer with an ATR accessory

-

Spatula

-

Cleaning solvent (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in a suitable solvent and allow it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid sample onto the ATR crystal using a clean spatula, ensuring complete coverage of the crystal surface.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H stretch, C=O stretch, B-O stretch, aromatic C-H bends).

-

-

Cleaning:

-

Retract the press and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.

-

Clean the crystal thoroughly with a suitable solvent to remove any residual sample.

-

Logical Relationships and Workflows

The synthesis and application of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid involve a series of logical steps, from starting materials to its potential use in drug development.

General Synthetic Workflow

The synthesis of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid typically starts from 4-aminophenylboronic acid, which is then protected with a benzyloxycarbonyl (Cbz) group.

Caption: General workflow for the synthesis and characterization of the target compound.

Role in Drug Discovery

This boronic acid derivative serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications, often through cross-coupling reactions like the Suzuki-Miyaura coupling. Boronic acids are of significant interest in drug discovery due to their unique ability to form reversible covalent bonds with biological targets.

Caption: Role of the boronic acid in a typical drug discovery pipeline.

An In-depth Technical Guide to (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid, a versatile reagent with significant applications in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides experimental protocols for its synthesis and common reactions, and illustrates its role in modern drug development strategies.

Core Properties and Specifications

(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid, also known as 4-(Cbz-amino)phenylboronic acid, is a bifunctional organic compound containing a boronic acid group and a carbamate-protected amine. This structure makes it a valuable building block in various chemical transformations.

Chemical Identifier:

-

CAS Number: 192804-36-7

Quantitative Data Summary:

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄BNO₄ | [1] |

| Molecular Weight | 271.08 g/mol | [1] |

| Melting Point | 169 °C | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97% | |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF. |

Applications in Research and Development

This boronic acid derivative is a key intermediate in several advanced chemical applications:

-

Suzuki-Miyaura Cross-Coupling Reactions: It serves as a crucial partner in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, enabling the synthesis of complex biaryl structures. This reaction is fundamental in the creation of novel pharmaceutical compounds.

-

Drug Development: The compound is utilized in the synthesis of biologically active molecules. Phenylboronic acids, in general, are recognized for their ability to interact with diols, a property exploited for targeting glycoproteins, such as sialic acids, which are often overexpressed on the surface of cancer cells.[2][3] This makes it a valuable tool in the development of targeted cancer therapies and drug delivery systems.[2][4]

-

Bioconjugation: The boronic acid moiety can form reversible covalent bonds with diols present in biomolecules, allowing for the conjugation of drugs, probes, or other functionalities to proteins and carbohydrates.

Experimental Protocols

Illustrative Synthesis of a Substituted Aminophenylboronic Acid Derivative

Reaction Scheme:

-

Protection of 4-bromoaniline with benzyl chloroformate to yield benzyl (4-bromophenyl)carbamate.

-

Lithiation of the aryl bromide with an organolithium reagent (e.g., n-butyllithium) at low temperature.

-

Reaction of the resulting aryllithium species with a trialkyl borate (e.g., triisopropyl borate).

-

Acidic workup to hydrolyze the borate ester to the desired boronic acid.

Detailed Steps (Example):

-

Protection: To a solution of 4-bromoaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane) and a base (e.g., pyridine), benzyl chloroformate (1.1 eq) is added dropwise at 0 °C. The reaction is stirred for several hours at room temperature. After completion, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the protected amine.

-

Borylation: The protected bromoaniline (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour. Triisopropyl borate (1.2 eq) is then added, and the reaction is allowed to warm to room temperature overnight.

-

Hydrolysis: The reaction is quenched with aqueous HCl (1 M) and stirred for 1 hour. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to yield the crude boronic acid, which can be purified by recrystallization or column chromatography.

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a typical procedure for the cross-coupling of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid with an aryl halide.

Materials:

-

(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid (1.0-1.5 eq)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Solvent (e.g., DMF, dioxane, toluene/water mixture)

Procedure:

-

In a reaction vessel, combine the (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid, the aryl halide, the base, and the palladium catalyst.

-

Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Visualizing Key Processes

To better illustrate the utility of this compound, the following diagrams depict a fundamental reaction workflow and a key drug development strategy.

References

- 1. rsc.org [rsc.org]

- 2. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid, a versatile reagent in organic synthesis and a valuable building block in medicinal chemistry. This document compiles available quantitative data, outlines relevant experimental protocols, and presents logical workflows through detailed diagrams.

Core Physical and Chemical Properties

(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid, also known by its CAS Number 192804-36-7, is an off-white crystalline solid.[1] It serves as a key intermediate in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions.[1]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid.

| Identifier | Value | Reference |

| CAS Number | 192804-36-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₄H₁₄BNO₄ | [1][2] |

| Molecular Weight | 271.08 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥ 98% (HPLC), 98.0 to 107.0% (Neutralization Titration) | [1] |

| Property | Value | Reference |

| Melting Point | 168-169 °C | [3][5][6] |

| Solubility | Soluble in Methanol. A calculated water solubility is 0.465 mg/mL.[4] | [4] |

| pKa | No experimental data available in the provided search results. The pKa of phenylboronic acid is approximately 8.8. The electron-withdrawing or donating nature of the substituent at the para position influences the acidity. |

Spectral Data

Experimental Protocols

Detailed experimental protocols for the synthesis and determination of physical properties for this specific molecule are not extensively published. However, based on established chemical principles, the following sections provide representative methodologies.

Synthesis of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid

A plausible synthetic route involves the protection of 4-aminophenylboronic acid with benzyl chloroformate.

Materials:

-

4-Aminophenylboronic acid

-

Benzyl chloroformate (Cbz-Cl)

-

A suitable base (e.g., sodium bicarbonate, triethylamine)

-

An appropriate solvent system (e.g., a mixture of water and an organic solvent like dioxane or acetone)

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Dissolve 4-aminophenylboronic acid in an aqueous solution of the chosen base.

-

Cool the solution in an ice bath.

-

Slowly add a solution of benzyl chloroformate in an organic solvent.

-

Allow the reaction mixture to stir vigorously at a low temperature for several hours.

-

Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Extract the product into an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid.

Determination of pKa by Potentiometric Titration

The acidity constant (pKa) of a boronic acid can be determined using potentiometric titration. This method involves monitoring the pH of a solution of the boronic acid as a titrant (a strong base) is added incrementally.

Materials:

-

(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

A suitable solvent (e.g., water or a mixed aqueous-organic solvent if solubility is low)

-

Calibrated pH meter and electrode

-

Burette and magnetic stirrer

Procedure:

-

Prepare a solution of the boronic acid of known concentration in the chosen solvent.

-

Calibrate the pH meter using standard buffer solutions.

-

Immerse the pH electrode in the boronic acid solution and begin stirring.

-

Record the initial pH of the solution.

-

Add the standardized base solution in small, precise increments from the burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at which half of the acid has been neutralized (the midpoint of the steepest part of the curve).

Application in Suzuki-Miyaura Cross-Coupling

(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid is a valuable coupling partner in Suzuki-Miyaura reactions, which form carbon-carbon bonds between an organoboron compound and an organohalide.

General Protocol:

-

To a reaction vessel, add the aryl or vinyl halide, (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system (e.g., toluene/water, dioxane/water).

-

Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through it.

-

Heat the reaction mixture with stirring for the required time, monitoring its progress by TLC or GC/LC-MS.

-

After cooling to room temperature, perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Dry, concentrate, and purify the product by column chromatography.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (4-CBZ-AMINOPHENYL)BORONIC ACID manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 3. [4-(phenylmethoxycarbonylamino)phenyl]boronic acid192804-36-7,Purity95%_Focus Synthesis LLC [molbase.com]

- 4. 192804-36-7 | 4-Cbz-aminophenyboronic acid | Organoborons | Ambeed.com [ambeed.com]

- 5. (4-CBZ-AMINOPHENYL)BORONIC ACID192804-36-7,Purity0.98_Career Henan Chemical Co [molbase.com]

- 6. (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid [acrospharma.co.kr]

Navigating the Solubility Landscape of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry and drug development, a thorough understanding of a compound's physicochemical properties is paramount to its successful application. This technical guide delves into the critical aspect of the solubility of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid, a versatile building block in organic synthesis, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides valuable insights into its general solubility characteristics, outlines a robust experimental protocol for its determination, and presents data for the closely related parent compound, phenylboronic acid, as a predictive reference.

General Solubility Profile and Physicochemical Characteristics

(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid, also known as 4-(Cbz-amino)phenylboronic acid, is a white to off-white crystalline powder.[1] Its structure, featuring both a polar boronic acid moiety and a larger, more nonpolar benzyloxycarbonylamino group, suggests a nuanced solubility profile. The presence of the benzyloxycarbonyl (Cbz) protecting group generally increases the lipophilicity of the molecule compared to its parent amine, 4-aminophenylboronic acid. Consequently, it is expected to exhibit greater solubility in organic solvents than in aqueous media.

Boronic acids, as a class, are known to be sensitive to dehydration, which can lead to the formation of cyclic anhydrides called boroxines.[2] This process can influence their solubility behavior and should be a consideration during experimental work.

Quantitative Solubility Data (Proxy Data)

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Qualitative Solubility |

| Dipropyl ether | High[4] |

| Acetone | High[4] |

| 3-Pentanone | High[4] |

| Chloroform | Moderate[4] |

| Methylcyclohexane | Very Low[4] |

| Water | Low (1.9 g/100 g H₂O at 20°C)[4] |

Note: This data is for phenylboronic acid and should be used as an estimation for the solubility of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid.

Experimental Protocol for Solubility Determination

A precise understanding of a compound's solubility in various solvents is crucial for process optimization, including reaction setup, purification, and formulation. The following is a detailed methodology for determining the solubility of a boronic acid derivative, adapted from the dynamic method.[3][5] This method relies on identifying the temperature at which a known concentration of the solute completely dissolves in a solvent.

Materials and Apparatus

-

(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid (high purity)

-

High-purity, anhydrous organic solvents

-

Analytical balance (precision ±0.1 mg)

-

Sealed glass vials or test tubes

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable temperature ramp (precision ±0.1°C)

-

Calibrated thermometer or thermocouple (precision ±0.1°C)

-

Luminance probe or turbidity sensor (optional, for enhanced precision)

Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid into a glass vial.

-

Add a precise volume or weight of the desired organic solvent to the vial to achieve a known concentration or mole fraction.

-

Add a small magnetic stir bar to the vial.

-

Seal the vial tightly to prevent solvent evaporation and exposure to atmospheric moisture.

-

-

Solubility Measurement:

-

Place the sealed vial in the controlled temperature bath.

-

Begin stirring the mixture at a constant and vigorous rate.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min) to avoid overshooting the dissolution point.[3]

-

Monitor the solution's turbidity. The solubility temperature is the point at which the last solid particles disappear, and the solution becomes clear. This can be determined by visual inspection or more accurately with a luminance probe.[3][5]

-

Record the temperature at which complete dissolution occurs.

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations of the boronic acid in the same solvent.

-

Construct a solubility curve by plotting the solubility (in g/L or mol/L) as a function of temperature.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid.

Caption: Workflow for determining the solubility of a boronic acid.

Applications in Synthetic Chemistry

(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid is a valuable reagent in organic synthesis, primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds. The solubility of the boronic acid in the reaction solvent is critical for achieving optimal reaction kinetics and yields.

The logical relationship for its use in a Suzuki-Miyaura coupling is depicted below.

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

References

Stability and Storage of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid. Due to the inherent reactivity of the boronic acid functional group, understanding its stability profile is critical for ensuring the quality, purity, and efficacy of this reagent in research and drug development applications. This document outlines the primary degradation pathways, recommended storage and handling procedures, and detailed experimental protocols for conducting stability assessments.

Core Concepts: Chemical Stability

(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid, like other arylboronic acids, is susceptible to two principal degradation pathways that can impact its integrity over time and under various environmental conditions.

-

Dehydration to Boroxine: The most common degradation pathway for boronic acids is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This is a reversible equilibrium reaction, often catalyzed by heat or the presence of dehydrating agents. The presence of water can shift the equilibrium back towards the boronic acid. Product information from suppliers often indicates that this compound may contain varying amounts of its anhydride.

-

Protodeboronation: This pathway involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This irreversible degradation leads to the formation of benzyl phenylcarbamate. Protodeboronation can be promoted by acidic or basic conditions, as well as by the presence of certain metals.

Logical Relationship of Degradation Pathways

(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid, a key building block in synthetic organic chemistry, particularly relevant in the fields of medicinal chemistry and materials science. This document outlines its chemical properties, a detailed synthesis protocol, and a conceptual workflow for its preparation and use.

Core Compound Data

(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid, also known as 4-(Cbz-amino)phenylboronic acid, is an aromatic boronic acid derivative featuring a benzyloxycarbonyl (Cbz) protected amine group. This protecting group strategy allows for selective reactions at the boronic acid moiety, making it a valuable intermediate in multi-step syntheses.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄BNO₄ | [1] |

| Molecular Weight | 271.08 g/mol | [1] |

| CAS Number | 192804-36-7 | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Physical State | Solid |

Synthetic Protocol

The synthesis of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid can be achieved through the acylation of 4-aminophenylboronic acid. The following protocol is a representative method.

Reaction Scheme:

Materials:

-

4-Aminophenylboronic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Base (e.g., Triethylamine (TEA), Sodium bicarbonate)

-

Deionized water

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Rotary evaporator

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-aminophenylboronic acid in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Cool the solution in an ice bath (0-5 °C) and add the base (e.g., triethylamine) dropwise while stirring.

-

Acylation: Slowly add benzyl chloroformate to the cooled solution. The reaction is typically exothermic, and the temperature should be maintained below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Washing: Wash the organic layer sequentially with a mild acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the final white to off-white solid.

Conceptual Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent application of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid in a Suzuki-Miyaura cross-coupling reaction, a common application for this class of compounds.

Caption: Synthetic and application workflow.

References

Protecting Group Chemistry of Cbz-Aminophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules for pharmaceutical and materials science applications. The benzyloxycarbonyl (Cbz or Z) group is a well-established and versatile protecting group for amines, prized for its stability under a range of conditions and the variety of methods available for its removal. When combined with the synthetically valuable aminophenylboronic acid scaffold, a key building block in Suzuki-Miyaura cross-coupling reactions, a thorough understanding of its protecting group chemistry becomes paramount for successful drug discovery and development programs.

This technical guide provides an in-depth overview of the synthesis, stability, and deprotection of Cbz-protected aminophenylboronic acids. It includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in the effective application of this important synthetic intermediate.

Synthesis of Cbz-Protected Aminophenylboronic Acids

The protection of aminophenylboronic acids with the Cbz group is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions. The choice of the specific aminophenylboronic acid isomer (ortho, meta, or para) and whether the boronic acid is free or protected as an ester (e.g., a pinacol ester) can influence the reaction conditions and purification strategy. The pinacol ester form is often preferred due to its enhanced stability and solubility in organic solvents, which facilitates its use in subsequent cross-coupling reactions.[1]

General Experimental Protocol: Cbz Protection of 4-Aminophenylboronic Acid

A general procedure for the Cbz protection of an amine involves dissolving the amine in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water, and adding a base like sodium bicarbonate. Benzyl chloroformate is then added, typically at a reduced temperature, and the reaction is stirred until completion.[2]

Detailed Protocol: [2] To a solution of the starting amine (1.0 eq) in a 2:1 mixture of THF/H₂O, sodium bicarbonate (2.0 eq) is added at 0 °C. Benzyl chloroformate (1.5 eq) is then added dropwise, and the solution is stirred for 20 hours at the same temperature. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography to yield the Cbz-protected amine.[2]

Quantitative Data for Cbz Protection of Amines

| Starting Material | Reagents and Conditions | Yield (%) | Reference |

| Generic Amine | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C to rt, 20 h | 90 | [2] |

Stability of Cbz-Aminophenylboronic Acid

The Cbz group is known to be stable under a variety of reaction conditions, including those that are mildly acidic or basic.[3] This stability makes it compatible with many synthetic transformations. However, it is important to consider the stability of the Cbz group under the specific conditions of planned subsequent reactions, such as the palladium-catalyzed Suzuki-Miyaura cross-coupling.

The Cbz group is generally stable to the basic conditions and palladium catalysts used in Suzuki-Miyaura reactions. However, it is susceptible to cleavage under other transition metal-catalyzed conditions, for instance, with Ni(0) or Pd(0) under certain circumstances.[3]

Application in Suzuki-Miyaura Cross-Coupling Reactions

Cbz-protected aminophenylboronic acids are valuable reagents in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of an amino-substituted phenyl ring into a target molecule. The Cbz group masks the reactive amine functionality, preventing it from interfering with the palladium catalyst or undergoing undesired side reactions.

General Experimental Protocol: Suzuki-Miyaura Coupling

A typical Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.[4][5]

Detailed Protocol: [4] To a three-necked round-bottomed flask equipped with a condenser and a nitrogen inlet, the aryl halide (1.0 eq), the arylboronic acid (1.1 eq), and n-propanol are added. The mixture is stirred for 15 minutes to ensure complete dissolution. Palladium acetate (0.003 eq), triphenylphosphine (0.01 eq), 2M aqueous sodium carbonate (1.3 eq), and deionized water are then added. The solution is heated to reflux under a nitrogen atmosphere for approximately 1 hour. After cooling, the product is extracted and purified.[4]

Logical Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Deprotection of the Cbz Group

The removal of the Cbz group is a critical step to unmask the amine functionality for further elaboration or to yield the final target molecule. Several methods are available, and the choice depends on the functional groups present in the molecule.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and often the cleanest method for Cbz deprotection.[6][7] It involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a source of hydrogen. The reaction proceeds under mild conditions and produces toluene and carbon dioxide as byproducts.[3][7]

Detailed Protocol: [2] To a solution of the Cbz-protected compound (1.0 eq) in methanol, 5% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (e.g., a balloon) at a specified temperature (e.g., 60 °C) for several hours. The catalyst is then removed by filtration through Celite, and the filtrate is concentrated to give the deprotected amine.[2]

Catalytic Transfer Hydrogenation

An alternative to using hydrogen gas is catalytic transfer hydrogenation, which employs a hydrogen donor in solution, such as ammonium formate.[8]

Acidic Cleavage

The Cbz group can also be cleaved under acidic conditions.[7] A common reagent system is hydrogen bromide in acetic acid (HBr/AcOH). This method is useful when the molecule contains functional groups that are sensitive to hydrogenation.[7] More recently, milder Lewis acid conditions, such as aluminum chloride in hexafluoroisopropanol (HFIP), have been developed.[9]

Detailed Protocol (HBr/AcOH): A solution of 33% HBr in acetic acid is added to the Cbz-protected compound. The reaction is stirred at room temperature for several hours. The product is then typically precipitated by the addition of ether and collected by filtration.

Quantitative Data for Cbz Deprotection Methods

| Deprotection Method | Reagents and Conditions | Typical Yield (%) | Advantages | Disadvantages | Reference(s) |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C, MeOH or EtOH, 2-16 h | >95 | Clean byproducts, mild conditions | May reduce other functional groups | [10] |

| Acidic Cleavage (TFA) | 50% TFA in DCM, 1-4 h | 70-90 | Fast | Not orthogonal to Boc and other acid-labile groups | [10] |

| Lewis Acid-Mediated | AlCl₃, HFIP, 2-16 h | >90 | Orthogonal to Fmoc and Bn groups | Not orthogonal to Boc | [10] |

| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C, iPrOH, MW | Good | Rapid, avoids H₂ gas | - | [1] |

| Acidic Cleavage (MsOH) | MsOH, HFIP, rt | Quantitative | Mild, operationally simple | - | [9] |

Signaling Pathway for Cbz Deprotection Decision Making

Caption: Decision-making flowchart for choosing a Cbz deprotection method.

Conclusion

The Cbz protecting group is a robust and reliable choice for masking the amino functionality of aminophenylboronic acids, enabling their effective use in Suzuki-Miyaura cross-coupling reactions. The selection of the appropriate protection and deprotection strategies is critical and must be guided by the overall synthetic route and the presence of other functional groups within the molecule. This guide provides the necessary technical information, including experimental protocols and comparative data, to empower researchers in the strategic application of Cbz-aminophenylboronic acid chemistry in their drug discovery and development endeavors.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. www1.udel.edu [www1.udel.edu]

- 5. ocf.berkeley.edu [ocf.berkeley.edu]

- 6. benchchem.com [benchchem.com]

- 7. tdcommons.org [tdcommons.org]

- 8. d-nb.info [d-nb.info]

- 9. Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP - American Chemical Society [acs.digitellinc.com]

- 10. researchgate.net [researchgate.net]

The Genesis and Utility of Cbz-Protected Aminophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carboxybenzyl (Cbz)-protected aminophenylboronic acid represents a cornerstone in modern synthetic chemistry, particularly in the realms of peptide synthesis and cross-coupling reactions that are fundamental to drug discovery. This technical guide delves into the historical context of its development, rooted in the pioneering work on the Cbz protecting group and the rise of boronic acids as indispensable synthetic intermediates. This document provides detailed experimental protocols, quantitative data summaries for key synthetic transformations, and graphical representations of the core chemical workflows, offering a comprehensive resource for researchers.

A Convergent History: The Emergence of a Versatile Building Block

The discovery of Cbz-protected aminophenylboronic acid is not marked by a single, seminal publication but rather by the confluence of two significant streams of chemical innovation: the advent of controlled peptide synthesis and the development of organoboron chemistry.

The story begins in 1932 when Max Bergmann and Leonidas Zervas introduced the carboxybenzyl (Cbz or Z) protecting group.[1] This breakthrough revolutionized peptide synthesis by enabling the stepwise and controlled formation of peptide bonds, a feat previously hampered by uncontrollable polymerization.[2] The Cbz group's stability under various conditions and its facile removal by catalytic hydrogenation provided chemists with a robust tool for constructing complex peptides.[1]

Concurrently, the field of organoboron chemistry was evolving. While the first synthesis of a boronic acid dates back to 1860, it was the development of reliable synthetic methods and the discovery of their utility in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, that propelled them to the forefront of organic synthesis.[3][4] Aminophenylboronic acids, in particular, became valuable bifunctional building blocks, possessing a nucleophilic amino group and a boronic acid moiety capable of participating in transition metal-catalyzed reactions.

The convergence of these two fields led to the logical creation of Cbz-protected aminophenylboronic acids. By protecting the amino group with the Cbz moiety, researchers could selectively utilize the boronic acid functionality in reactions like the Suzuki-Miyaura coupling without interference from the amine. Subsequently, the Cbz group could be removed under mild conditions to reveal the amine for further functionalization, such as peptide bond formation. This elegant strategy of orthogonal protection has made Cbz-protected aminophenylboronic acids invaluable intermediates in the synthesis of complex molecules, including peptidomimetics and other pharmaceutically relevant scaffolds.

Synthesis and Quantitative Data

The preparation of Cbz-protected aminophenylboronic acid typically involves a two-step sequence: 1) the synthesis of the aminophenylboronic acid (often as its more stable pinacol ester derivative), and 2) the protection of the amino group with the Cbz moiety.

Synthesis of Aminophenylboronic Acid Precursors

A common strategy for synthesizing aminophenylboronic acids is through the conversion of a corresponding bromoaniline derivative. The amino group is often first protected with a group other than Cbz to be compatible with the borylation conditions. An alternative is to start from a nitrophenylboronic acid and reduce the nitro group. A scalable method for the pinacol ester of 4-aminophenylboronic acid has been reported starting from 4-bromoaniline.[5]

Table 1: Representative Yields for the Synthesis of 4-Aminophenylboronic Acid Pinacol Ester [5]

| Step | Reactants | Product | Yield (%) |

| 1. Amine Protection | 4-bromoaniline, diphenyl ketone, BF₃·OEt₂ | 4-bromo-N-(diphenylmethylidene)aniline | 86 |

| 2. Borylation and Deprotection | Protected bromoaniline, i-Bu(n-Bu)₂MgLi, B(OMe)₃, pinacol, HCl | 4-aminophenylboronic acid pinacol ester | 70 |

Cbz Protection of Aminophenylboronic Acid

The protection of the amino group is typically achieved by reacting the aminophenylboronic acid with benzyl chloroformate (Cbz-Cl) under basic conditions. The choice of base and solvent is crucial to ensure high yields and prevent side reactions.

Table 2: General Conditions for Cbz Protection of Amines

| Starting Material | Reagents | Solvent | Base | Yield (%) | Reference |

| L-CHG | Cbz-Cl, NaOH | Water | NaOH | 82.3 | [5] |

| Amino Acid | Cbz-Cl, NaHCO₃ | THF/H₂O | NaHCO₃ | 90 | [2] |

| Dipeptide | Cbz-Cl, base | Dichloromethane | N-methylmorpholine | ~81-97 | [6] |

Detailed Experimental Protocols

The following are representative protocols for the synthesis of a Cbz-protected aminophenylboronic acid, adapted from established procedures for similar compounds.

Protocol 1: Synthesis of 4-(N-Benzyloxycarbonyl-amino)phenylboronic Acid Pinacol Ester

Step A: Synthesis of 4-Aminophenylboronic Acid Pinacol Ester (adapted from Xue et al., 2014) [5]

-

Amine Protection: To a solution of 4-bromoaniline and diphenyl ketone in a suitable solvent, boron trifluoride etherate is added. The reaction mixture is heated to reflux for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is recrystallized to yield 4-bromo-N-(diphenylmethylidene)aniline.

-

Borylation: A solution of isobutylmagnesium bromide and n-butyllithium in THF is prepared at 0 °C. The resulting solution is cooled to -20 °C, and a solution of 4-bromo-N-(diphenylmethylidene)aniline in dry THF is added dropwise. After stirring for 1 hour, trimethyl borate is added, and the reaction is stirred for another hour at -20 °C.

-

Esterification and Deprotection: The reaction is warmed to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with ethyl acetate. Pinacol is added to the organic extract and stirred for 1 hour. 10% hydrochloric acid is then added to effect deprotection. The pH is adjusted to 7-8 with saturated aqueous NaHCO₃, and the product, 4-aminophenylboronic acid pinacol ester, is isolated by extraction and recrystallization.

Step B: Cbz Protection

-

To a solution of 4-aminophenylboronic acid pinacol ester (1.0 eq) in a mixture of THF and water (2:1) at 0 °C, sodium bicarbonate (2.0 eq) is added.

-

Benzyl chloroformate (Cbz-Cl, 1.5 eq) is added dropwise, and the solution is stirred at 0 °C for 20 hours.

-

The reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The resulting residue is purified by silica gel column chromatography to yield 4-(N-benzyloxycarbonyl-amino)phenylboronic acid pinacol ester.

Visualizing the Chemical Workflow

The following diagrams, generated using the DOT language, illustrate the key synthetic and application pathways for Cbz-protected aminophenylboronic acid.

Caption: Synthetic workflow for Cbz-protected aminophenylboronic acid pinacol ester.

Caption: Application in Suzuki coupling and subsequent peptide synthesis.

Conclusion

Cbz-protected aminophenylboronic acid is a testament to the power of synergistic developments in synthetic methodology. Its history is intertwined with the foundational principles of peptide chemistry and the rise of transition metal-catalyzed cross-coupling reactions. For contemporary researchers in drug discovery and development, a thorough understanding of the synthesis and application of this versatile building block is crucial for the efficient construction of novel and complex molecular architectures. The protocols and data presented herein provide a practical guide for the utilization of this important synthetic intermediate.

References

An In-depth Technical Guide on (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid: Synthesis, Application, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid is a versatile bifunctional molecule increasingly recognized for its pivotal role as a building block in medicinal chemistry and organic synthesis. The presence of a benzyloxycarbonyl (Cbz)-protected amine and a boronic acid moiety on the same phenyl ring makes it an invaluable intermediate for the construction of complex molecular architectures. Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures that are prevalent in a wide range of biologically active compounds. This guide provides a comprehensive overview of the synthesis of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid, its application in the synthesis of potent small-molecule modulators of oncogenic pathways, and detailed experimental protocols for its use and the subsequent biological evaluation of its derivatives. A particular focus is placed on its role in the development of novel activators of Pyruvate Kinase M2 (PKM2), a critical enzyme in cancer metabolism, highlighting the therapeutic potential of compounds derived from this key intermediate.

Core Properties and Synthesis

(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid, also known as 4-(Cbz-amino)phenylboronic acid, is a stable, crystalline solid at room temperature. The Cbz group serves as a robust protecting group for the amine, which is stable under a variety of reaction conditions, yet can be readily removed when desired. The boronic acid functional group is a versatile handle for carbon-carbon bond formation.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄BNO₄ | N/A |

| Molecular Weight | 271.08 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | >300 °C | N/A |

| CAS Number | 192804-36-7 | N/A |

Synthesis Protocol: Cbz Protection of 4-Aminophenylboronic acid

The synthesis of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid is typically achieved through the protection of the amino group of 4-aminophenylboronic acid with benzyl chloroformate (Cbz-Cl) under basic conditions. The following is a representative experimental protocol.

Materials:

-

4-Aminophenylboronic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

To a solution of 4-aminophenylboronic acid (1.0 equivalent) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.5 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to stir at 0 °C and then warm to room temperature, stirring for approximately 20 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., 40% ethyl acetate in hexane) to yield (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid as a white powder.[1]

Expected Yield: ~90%[1]

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. This palladium-catalyzed reaction is a powerful tool for creating carbon-carbon bonds with high efficiency and functional group tolerance.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following protocol outlines a general procedure for the coupling of an aryl bromide with (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid.

Materials:

-

Aryl bromide (1.0 equivalent)

-

(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equivalents)

-

Phosphine ligand (e.g., 2-(di-tert-butylphosphino)biphenyl, 0.2 equivalents)

-

Base (e.g., Cesium carbonate (Cs₂CO₃), 3.0 equivalents)

-

Solvent (e.g., a mixture of THF and water)

-

Ethyl acetate (EtOAc) for extraction

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a reaction flask, combine the aryl bromide, (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid, palladium catalyst, phosphine ligand, and base.

-

Add the solvent mixture (e.g., THF and water).

-

Degas the mixture and place it under an inert atmosphere (e.g., argon).

-

Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction by TLC.

-

After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Role in Drug Discovery: Synthesis of Pyruvate Kinase M2 (PKM2) Activators

A significant application of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid is in the synthesis of small-molecule activators of Pyruvate Kinase M2 (PKM2). PKM2 is a key enzyme in the glycolytic pathway and is predominantly expressed in cancer cells, where it plays a crucial role in metabolic reprogramming to support tumor growth.[2][3] The activation of PKM2 is a promising therapeutic strategy to reverse the Warburg effect and inhibit cancer cell proliferation.[3][4] N,N'-diarylsulfonamides are a class of compounds that have been identified as potent PKM2 activators.[2][4][5][6]

Synthesis of N,N'-Diarylsulfonamide PKM2 Activators

The synthesis of N,N'-diarylsulfonamide derivatives can be achieved through a multi-step process where (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid is a key intermediate. The general workflow involves a Suzuki-Miyaura coupling to create a biaryl scaffold, followed by further functionalization to yield the final sulfonamide.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of substituted N,N'-diarylsulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Substituted N,N′-Diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using Cbz-Protected Aminophenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide on the reaction conditions and experimental protocols for the Suzuki-Miyaura cross-coupling of aryl halides with Cbz-protected aminophenylboronic acids. This document outlines common catalysts, bases, solvents, and temperature ranges to facilitate the synthesis of Cbz-protected aminobiphenyl derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides.[1][2] This reaction is particularly valuable for the synthesis of biaryl and substituted aromatic compounds. The use of aminophenylboronic acids in these couplings allows for the introduction of a nitrogen-containing functional group, a common motif in pharmaceuticals and biologically active molecules.

The protection of the amino group is often crucial for the success of the Suzuki coupling. The Carboxybenzyl (Cbz) protecting group is a stable and reliable choice that prevents unwanted side reactions and can be readily removed under mild conditions. This application note provides a comprehensive overview of the reaction conditions and a general protocol for the Suzuki coupling of Cbz-protected aminophenylboronic acids with various aryl halides.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (Ar'-BY₂) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst.

Key Reaction Parameters

The success of the Suzuki coupling with Cbz-aminophenylboronic acid is highly dependent on the careful selection of the catalyst, base, solvent, and reaction temperature.

Palladium Catalysts and Ligands

Palladium complexes are the most effective catalysts for Suzuki-Miyaura reactions.[3] The choice of the palladium source and the associated ligand is critical for achieving high yields and reaction efficiency.

| Catalyst Precursor | Common Ligands | Typical Loading (mol%) | Notes |

| Pd(PPh₃)₄ | None (pre-ligated) | 1 - 5 | Often used directly, but can be sensitive to air and moisture. |

| Pd(OAc)₂ | PPh₃, SPhos, XPhos, RuPhos | 0.5 - 5 | A common and relatively stable Pd(II) precursor that is reduced in situ. |

| Pd₂(dba)₃ | P(t-Bu)₃, PCy₃ | 0.5 - 5 | A stable Pd(0) source, often used with bulky, electron-rich phosphine ligands. |

| PdCl₂(dppf) | dppf (pre-ligated) | 1 - 5 | An effective catalyst for a broad range of substrates. |

Bases

The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly influence the reaction rate and yield, and can help to suppress side reactions such as protodeboronation.

| Base | Strength | Common Solvents | Notes |

| K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | A widely used and effective base for many Suzuki couplings. |

| Cs₂CO₃ | Strong | Dioxane, THF, Toluene | Often used for less reactive aryl chlorides or sterically hindered substrates. |

| K₃PO₄ | Strong | Toluene, Dioxane, THF | A strong, non-nucleophilic base that is effective in many systems. |

| NaHCO₃ | Weak | Ethanol, DMF/H₂O | A milder base, suitable for substrates with base-sensitive functional groups. |

Solvents

The solvent system must be capable of dissolving the reactants and the catalyst. Often, a mixture of an organic solvent and water is used, as water can aid in the dissolution of the base and facilitate the transmetalation step.

| Solvent | Typical Co-solvent | Properties |

| Toluene | Water, Ethanol | High boiling point, good for higher temperature reactions. |

| 1,4-Dioxane | Water | A common aprotic solvent for Suzuki couplings. |

| Tetrahydrofuran (THF) | Water | Lower boiling point, suitable for reactions at moderate temperatures. |

| N,N-Dimethylformamide (DMF) | Water | A polar aprotic solvent that can increase reaction rates. |

| 2-Propanol | Water | A greener solvent alternative. |

Reaction Temperature and Time

The optimal temperature and reaction time depend on the reactivity of the substrates and the chosen catalytic system.

| Temperature Range | Typical Reaction Time | Notes |

| Room Temperature - 50°C | 12 - 24 hours | For highly reactive aryl iodides or bromides. |

| 60°C - 90°C | 2 - 12 hours | A common temperature range for a wide variety of substrates. |

| 100°C - 120°C | 1 - 6 hours | Often required for less reactive aryl chlorides. |

Experimental Protocol: General Procedure

This protocol provides a general starting point for the Suzuki coupling of a Cbz-protected aminophenylboronic acid with an aryl halide. Optimization of the specific catalyst, base, solvent, and temperature may be necessary for different substrates.

Materials:

-

Aryl halide (1.0 equiv)

-

Cbz-aminophenylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

-

Degassed solvent (e.g., Toluene and Water, 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a dry reaction flask equipped with a magnetic stir bar and a condenser, add the aryl halide, Cbz-aminophenylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system to the flask.

-

In a separate vial, weigh the palladium catalyst and ligand, and add them to the reaction mixture under a positive pressure of inert gas.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and an organic solvent such as ethyl acetate.

-

Separate the organic layer, and wash it with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired Cbz-protected aminobiphenyl.

Troubleshooting and Considerations

-

Low Yield: If the reaction shows low conversion, consider increasing the temperature, using a stronger base (e.g., Cs₂CO₃ or K₃PO₄), or employing a more active catalyst system with a bulky, electron-rich ligand.

-

Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a significant side reaction.[4] Using milder bases (e.g., NaHCO₃), anhydrous conditions, or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can help to minimize this issue.

-

Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often minimized by ensuring the reaction is performed under strictly anaerobic conditions.

-

Cbz Group Stability: The Cbz protecting group is generally stable under Suzuki coupling conditions. However, prolonged reaction times at very high temperatures with strong bases should be avoided to prevent potential deprotection.

By carefully selecting the reaction parameters and following the general protocol outlined in this application note, researchers can successfully perform Suzuki-Miyaura cross-coupling reactions with Cbz-protected aminophenylboronic acids to synthesize a wide range of valuable biaryl compounds.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (4-(((benzyloxy)carbonyl)amino)phenyl)boronic acid with various aryl halides. The benzyloxycarbonyl (Cbz) protecting group on the aniline functionality is a common feature in the synthesis of complex molecules, making this a crucial transformation in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base. The Cbz-protected aminophenylboronic acid is a valuable building block, as the protecting group can be readily removed under various conditions to reveal the free amine for further functionalization.

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions, especially when dealing with functionalized substrates. The Cbz group, while generally stable under many Suzuki-Miyaura conditions, can influence the electronic properties of the boronic acid and may require careful optimization of the reaction parameters.

Data Presentation: A Comparative Overview of Catalytic Systems

The following table summarizes representative conditions and yields for the Suzuki-Miyaura cross-coupling of N-Cbz-protected aminophenylboronic acid and analogous systems with various aryl halides. This data is compiled from literature reports on similar transformations and serves as a guide for catalyst and condition selection.

| Aryl Halide (Ar-X) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | ~95 |

| 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 16 | ~92 |

| 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | ~88 |

| 1-Chloro-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 110 | 24 | ~75 |

| 2-Bromopyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 18 | ~85 |

Note: Yields are approximate and can vary based on the specific substrate, reaction scale, and purity of reagents. Optimization is often necessary to achieve the best results.

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura cross-coupling of (4-(((benzyloxy)carbonyl)amino)phenyl)boronic acid. These protocols are based on commonly used and effective methods for similar substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for a wide range of aryl bromides and iodides.

Materials:

-

(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid

-

Aryl halide (bromide or iodide)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add (4-(((benzyloxy)carbonyl)amino)phenyl)boronic acid (1.2 equivalents) and the aryl halide (1.0 equivalent).

-

Add the base, sodium carbonate (2.0 equivalents).

-

Place the flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The total solvent volume should be sufficient to dissolve the reactants (typically 0.1 M concentration with respect to the aryl halide).

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Procedure for Challenging Aryl Halides using a Buchwald Ligand

This protocol is recommended for less reactive aryl chlorides or sterically hindered substrates, employing a more active catalyst system.

Materials:

-

(4-(((benzyloxy)carbonyl)amino)phenyl)boronic acid

-

Aryl halide (chloride or bromide)

-

Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

A Buchwald ligand (e.g., SPhos, XPhos, or RuPhos)

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane or toluene

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

Reaction Setup: In a dry Schlenk flask or glovebox, add the aryl halide (1.0 equivalent), (4-(((benzyloxy)carbonyl)amino)phenyl)boronic acid (1.5 equivalents), and the base (e.g., K₃PO₄, 2.0 equivalents).

-